4-cyclobutyl-6-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-cyclobutyl-6-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds with structural elements similar to the one mentioned have been synthesized and evaluated for their anticancer properties. For example, derivatives of cyclobutylpyrimidine and similar heterocyclic compounds have been prepared and assessed for their potential as anticancer agents. These synthetic efforts often aim to explore the relationship between chemical structure and biological activity, with the goal of identifying new therapeutic agents (R. S. Gouhar & Eman M. Raafat, 2015).
Molecular Docking and Antimicrobial Activity
Molecular docking studies are utilized to predict the interaction between a compound and a biological target, which is crucial in drug design. Compounds structurally related to "(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone" might undergo such studies to evaluate their potential as antimicrobial agents. These studies help in understanding how modifications in chemical structure can impact biological activity and can lead to the discovery of compounds with significant antibacterial and antifungal properties (L. Mallesha & K. Mohana, 2014).
Structural Exploration and Hirshfeld Surface Analysis
The structural characterization and analysis of similar compounds are critical for understanding their chemical behavior and interaction with biological targets. Techniques like X-ray diffraction, IR, 1H NMR, and LC-MS are employed to elucidate the structure of these compounds. Furthermore, Hirshfeld surface analysis can be used to study intermolecular interactions in the solid state, providing insights into the compound's stability and potential bioactivity (S. Benaka Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include determining its synthesis process, exploring its potential biological activities, and investigating its physical and chemical properties. This compound could potentially be used in the development of new drugs, given the medicinal relevance of similar compounds .
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-19(27-14(2)23-13)20(25)24-8-6-15(7-9-24)11-26-18-10-17(21-12-22-18)16-4-3-5-16/h10,12,15-16H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQHKEZUDPYQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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